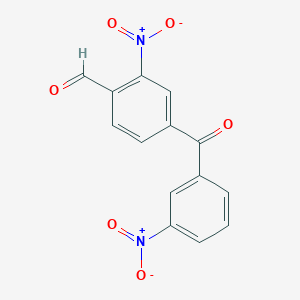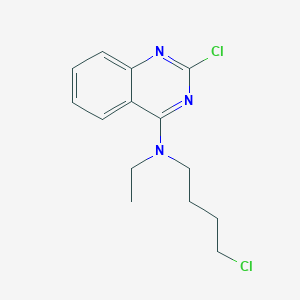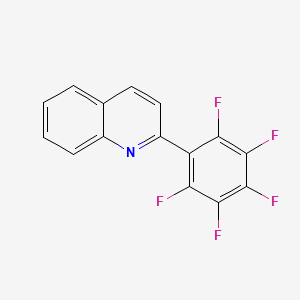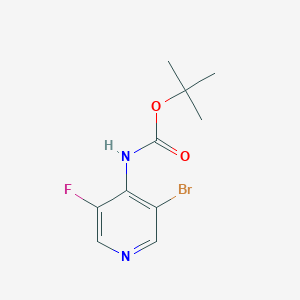![molecular formula C17H28O2Si B11837500 Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- CAS No. 199010-87-2](/img/structure/B11837500.png)
Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- is a complex organic compound characterized by the presence of a silyl ether group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- typically involves the reaction of 1-ethynyl-4-[[tris(1-methylethyl)silyl]oxy]benzene with silanes such as EtMe2SiH and PhSiH3 under specific conditions . The reaction conditions often include the use of catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions, efficient catalysts, and purification processes to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl ethanones.
Aplicaciones Científicas De Investigación
Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of advanced materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- involves its interaction with specific molecular targets and pathways. The silyl ether group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanamine, 2-[[tris(1-methylethyl)silyl]oxy]-
- 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone
Uniqueness
Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]- is unique due to its specific structural arrangement and the presence of the silyl ether group. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
199010-87-2 |
|---|---|
Fórmula molecular |
C17H28O2Si |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
1-[2-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H28O2Si/c1-12(2)20(13(3)4,14(5)6)19-17-11-9-8-10-16(17)15(7)18/h8-14H,1-7H3 |
Clave InChI |
IBJUBWAEXUUELE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11837421.png)

![1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B11837433.png)
![4-Chloro-7-iodo-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11837435.png)


![1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine](/img/structure/B11837448.png)


![Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11837505.png)
![8-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)quinolin-5-amine](/img/structure/B11837506.png)



